molecular formula C18H19NO3 B11114368 2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime

2-Isopropyl-5-methyl-[1,4]benzoquinone 4-(4-methyl-benzoyl)oxime

Cat. No.: B11114368
M. Wt: 297.3 g/mol
InChI Key: QJDHTGOJTXHYEL-MNDPQUGUSA-N
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Description

[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE is an organic compound with a complex structure It is characterized by its unique cyclohexadienylidene and aminobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1Z)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of cyclohexadienylidene and aminobenzoate groups sets it apart from other compounds with similar applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

[(Z)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzoate

InChI

InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-7-5-12(3)6-8-14/h5-11H,1-4H3/b19-16-

InChI Key

QJDHTGOJTXHYEL-MNDPQUGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/C=C(C(=O)C=C2C)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C

Origin of Product

United States

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